molecular formula C4H4BrClN4 B572682 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine CAS No. 1374652-24-0

1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

Cat. No.: B572682
CAS No.: 1374652-24-0
M. Wt: 223.458
InChI Key: PFTBKELQEXDGAB-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine is a chemical compound with the molecular formula C4H4BrClN4 It is a derivative of pyrazine, characterized by the presence of bromine and chlorine atoms at the 3 and 5 positions, respectively, and a hydrazine group at the 2 position

Preparation Methods

The synthesis of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-5-chloropyrazine.

    Hydrazination: The key step involves the reaction of 3-bromo-5-chloropyrazine with hydrazine hydrate under controlled conditions. This reaction is usually carried out in an organic solvent such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

    Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace these halogens with amines, thiols, or other nucleophiles.

    Oxidation and Reduction: The hydrazine group can undergo oxidation to form azo compounds or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine can be compared with other similar compounds, such as:

    3-Bromo-5-chloropyrazine: Lacks the hydrazine group, making it less reactive in certain chemical reactions.

    1-(3-Chloropyrazin-2-YL)hydrazine: Lacks the bromine atom, which may affect its reactivity and biological activity.

    1-(3-Bromo-5-methylpyrazin-2-YL)hydrazine: The presence of a methyl group instead of chlorine can lead to different chemical and biological properties.

Properties

IUPAC Name

(3-bromo-5-chloropyrazin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClN4/c5-3-4(10-7)8-1-2(6)9-3/h1H,7H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTBKELQEXDGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)NN)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856545
Record name 3-Bromo-5-chloro-2-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374652-24-0
Record name 3-Bromo-5-chloro-2-hydrazinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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